molecular formula C10H8S2 B101937 2-(Phenylthio)thiophene CAS No. 16718-12-0

2-(Phenylthio)thiophene

Cat. No. B101937
CAS RN: 16718-12-0
M. Wt: 192.3 g/mol
InChI Key: JQTBWKNYWACCRU-UHFFFAOYSA-N
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Description

2-(Phenylthio)thiophene is a compound with the molecular formula C10H8S2 . It has a molecular weight of 193.31 . It is used in various applications due to its unique properties .


Synthesis Analysis

Thiophene derivatives, including 2-(Phenylthio)thiophene, can be synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds . For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular structure of 2-(Phenylthio)thiophene consists of a thiophene ring attached to a phenyl group via a sulfur atom . The presence of the thiophene ring and the phenyl group contributes to the unique properties of this compound .


Chemical Reactions Analysis

Thiophene derivatives, including 2-(Phenylthio)thiophene, undergo various chemical reactions. These reactions are often used to synthesize other compounds or to modify the properties of the thiophene derivatives .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, including 2-(Phenylthio)thiophene, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Drugs

Compounds with a thiophene ring system, such as 2-(Phenylthio)thiophene, exhibit many pharmacological properties such as anti-inflammatory . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

Antimicrobial Agents

Thiophene derivatives also show antimicrobial properties . This makes 2-(Phenylthio)thiophene a potential candidate for the development of new antimicrobial agents.

Anticancer Agents

Thiophene derivatives, including 2-(Phenylthio)thiophene, have shown anticancer properties . This suggests that they could be used in the development of new anticancer drugs.

Organic Semiconductors

Thiophene-mediated molecules, such as 2-(Phenylthio)thiophene, have a prominent role in the advancement of organic semiconductors . This makes them important in the field of material science.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that 2-(Phenylthio)thiophene could be used in the development of new OLED technologies.

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This means that 2-(Phenylthio)thiophene could potentially be used to protect metals and other materials from corrosion.

Organic Field-Effect Transistors (OFETs)

Thiophene-mediated molecules are used in the development of organic field-effect transistors (OFETs) . This suggests that 2-(Phenylthio)thiophene could be used in the development of new OFET technologies.

Future Directions

Thiophene-based compounds, including 2-(Phenylthio)thiophene, have been the focus of many recent studies due to their potential applications in various fields. They are seen as potential candidates for the development of new anti-inflammatory agents . Furthermore, they play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

2-phenylsulfanylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8S2/c1-2-5-9(6-3-1)12-10-7-4-8-11-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTBWKNYWACCRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381192
Record name 2-(Phenylthio)thiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylthio)thiophene

CAS RN

16718-12-0
Record name 2-(Phenylthio)thiophene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Phenylthio)thiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylsulfanylthiophene
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Synthesis routes and methods

Procedure details

To a suspension of N-chlorosuccinimide (7.8 g) in benzene (30 ml) was added dropwise, a solution of thiophenol (5.51 g) in benzene (20 ml) at room temperature. After 1 hour, the suspension was filtered, the filter pad washed with benzene and the filtrate evaporated under reduced pressure to give an orange oil. The oil was dissolved in dry tetrahydrofuran (20 ml) and added dropwise to a solution of 2-thienyl-lithium (prepared by the addition of n-butyllithium (20 ml, 2.5M) to thiophene (4.2 g) in dry tetrahydrofuran (30 ml) at -15° C. under nitrogen and stirred for 2 hours) at -15° C. under N2. The solution was stirred for 1 hour, allowed to warm to room temperature and stirred overnight. The reaction mixture was poured on to ice, extracted with ether (3×100 ml), dried over MgSO4 and evaporated under reduced pressure to give a brown oil. The oil was flash chromatographed on a Sorbsil C60-40/60H column using petroleum ether (40°-60° C.) to give a colourless oil, b.p. 161° C./20 mm pressure.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.51 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
4.2 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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